molecular formula C9H7F3O2S B6315401 4-(Trifluoromethylthio)phenyl acetate CAS No. 1357624-42-0

4-(Trifluoromethylthio)phenyl acetate

Cat. No.: B6315401
CAS No.: 1357624-42-0
M. Wt: 236.21 g/mol
InChI Key: QKCMBPVCMOFCID-UHFFFAOYSA-N
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Description

4-(Trifluoromethylthio)phenyl acetate is a chemical compound offered for research and development purposes. The incorporation of the trifluoromethylthio (SCF₃) group is a key strategy in modern medicinal and agrochemical design, as this moiety is known for its high lipophilicity and electron-withdrawing properties, which can enhance cell membrane permeability and metabolic stability of lead molecules . While specific biological data and applications for this compound are not well-documented in public literature, its close structural analogue, 4-(Trifluoromethylthio)phenylacetic acid, is a recognized building block in organic synthesis. Researchers value phenylacetic acid derivatives for their utility in constructing more complex molecular architectures, particularly in pharmaceutical and agrochemical research . Compounds featuring the SCF₃ group are frequently explored in the development of protease inhibitors, antimicrobial agents, and crop protection products due to their potential to interact strongly with enzyme active sites . The acetate ester functional group in this compound suggests its potential use as a synthetic intermediate or a protecting group strategy in multi-step synthesis. As a supplier, we provide this chemical to support innovation in these fields. Please Note: This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

[4-(trifluoromethylsulfanyl)phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2S/c1-6(13)14-7-2-4-8(5-3-7)15-9(10,11)12/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKCMBPVCMOFCID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)SC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(Trifluoromethylthio)phenol

The trifluoromethylthio group (-SCF₃) is introduced via nucleophilic substitution using N-(trifluoromethylthio)phthalimide as the electrophilic reagent. In a representative procedure:

  • Substrate : 4-Bromophenol (1.0 equiv) reacts with N-(trifluoromethylthio)phthalimide (1.2–1.5 equiv) in tetrahydrofuran (THF)/acetonitrile (CH₃CN) (1:1 v/v).

  • Base : Triethylamine (TEA, 0.2–0.5 equiv) facilitates deprotonation and activates the aromatic ring.

  • Conditions : Continuous flow reactors (50–500 μL PTFE coils) at 30–60°C with residence times of 1.3–14 minutes achieve 50–70% conversion.

Key Data:

ParameterValue RangeOptimal Conditions
Temperature30–90°C60°C
Residence Time1.3–14 min3.3 min
Yield (NMR)50–70%65%

Acetylation of 4-(Trifluoromethylthio)phenol

The phenol intermediate is acetylated using acetic anhydride under catalytic conditions:

  • Reagents : Acetic anhydride (1.2 equiv), dimethylaminopyridine (DMAP, 0.1 equiv) in dichloromethane (DCM).

  • Workup : Quenching with aqueous NaHCO₃, followed by extraction with ethyl acetate (EtOAc) and drying over Na₂SO₄.

Continuous Flow Telescoped Synthesis

Integrated Trifluoromethylthiolation and Acetylation

A telescoped process combines aromatic substitution and acetylation in a single flow system:

  • Step 1 : Condensation of 4-bromophenylacetic acid with 3-phenylpyrazole (1.05 equiv) using EDC·HCl (1.2 equiv) and DMAP (0.1 equiv) in THF/CH₃CN (1:1).

  • Step 2 : Trifluoromethylthiolation with N-(trifluoromethylthio)phthalimide (1.5 equiv) and TEA (0.5 equiv) at 30°C (14 min residence time).

  • Step 3 : In-line acetylation with acetic anhydride (1.3 equiv) and DMAP (0.1 equiv) at 25°C.

Performance Metrics:

MetricValueSource
Overall Yield50–70%
Throughput183.4 mg/h

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Batch vs. Flow : Continuous flow systems reduce reaction times from hours to minutes while improving yields by 15–20%.

  • Purity : Flow chemistry minimizes side products (e.g., hydrolyzed esters), achieving >98% purity after chromatography.

Industrial Considerations

  • Cost : N-(trifluoromethylthio)phthalimide remains expensive ($120–150/g), favoring flow systems for reagent conservation.

  • Safety : Anhydrous conditions and controlled temperatures in flow reactors mitigate risks associated with exothermic reactions.

Challenges and Optimization Strategies

Hydrolytic Sensitivity

The trifluoromethylthio group is prone to hydrolysis under acidic or aqueous conditions. Mitigation strategies include:

  • Storage : Argon atmosphere at –20°C to prevent degradation.

  • Workup : Rapid extraction with EtOAC and avoidance of prolonged exposure to moisture.

Stereochemical Control

Racemization at the α-carbon of acetate intermediates is minimized by:

  • Low Temperatures : Conducting acetylation at 0–5°C.

  • Steric Hindrance : Bulky bases (e.g., TEA) reduce nucleophilic attack on the ester carbonyl.

Emerging Methodologies

Photocatalytic Trifluoromethylthiolation

Recent studies explore visible-light-mediated C–SCF₃ bond formation using Ru(bpy)₃²⁺ catalysts, though yields remain suboptimal (30–40%).

Biocatalytic Approaches

Engineered flavin-dependent enzymes demonstrate potential for enantioselective acetylation, though scalability is limited to milligram-scale syntheses .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethylthio)phenyl acetate undergoes various types of chemical reactions, including:

    Oxidation: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetate group can be reduced to form the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

4-(Trifluoromethylthio)phenyl acetate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of agrochemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 4-(Trifluoromethylthio)phenyl acetate involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. The acetate group can undergo hydrolysis to release the active phenol, which can then exert its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

Table 1: Key Properties of 4-(Trifluoromethylthio)phenyl Acetate and Analogs
Compound Name Molecular Formula CAS Number Substituent(s) Melting Point (°C) Solubility (DMSO)
This compound C₉H₇F₃O₂S Not reported -SCF₃, -OAc Not reported Likely high¹
Ethyl 4-(trifluoromethyl)phenyl acetate C₁₁H₁₁F₃O₂ [721-63-1] -CF₃, -OAc Not reported 85 mg/mL
Methyl 2-(4-(trifluoromethyl)phenyl)acetate C₁₀H₉F₃O₂ [135325-18-7] -CF₃, -COOCH₃ Not reported Not reported
2-(4-(Methylthio)phenyl)acetic acid C₉H₁₀O₂S [16188-55-9] -SCH₃, -COOH Not reported Not reported
3-(2-Chloro-4-(trifluoromethyl)phenoxy)phenyl acetate C₁₅H₁₀ClF₃O₃ [50594-77-9] -Cl, -CF₃, -OAc Not reported Not reported

¹Inferred from the high solubility of Toltrazuril in DMSO (85 mg/mL) .

Key Observations :

  • Ester vs. Acid : The acetate ester (-OAc) increases volatility and bioavailability compared to carboxylic acids (e.g., 2-(4-(methylthio)phenyl)acetic acid) .

Structural Analogues and Patent Landscape

  • 3-(2-Chloro-4-(trifluoromethyl)phenoxy)phenyl acetate (CAS [50594-77-9]) incorporates chlorine and trifluoromethyl groups, offering enhanced herbicidal activity but lower solubility than this compound .
  • Ethyl 4-(trifluoromethyl)phenyl acetate (CAS [721-63-1]) is a commercial reagent with applications in organic synthesis, though its -CF₃ group is less lipophilic than -SCF₃ .

Q & A

Q. What are the standard methods for synthesizing 4-(Trifluoromethylthio)phenyl acetate from its precursor, 4-(Trifluoromethylthio)phenol?

A common approach involves acetylation of the phenolic hydroxyl group using acetic anhydride or acetyl chloride. The reaction typically proceeds under mild acidic or basic conditions (e.g., pyridine as a base to neutralize HCl byproducts). Purification via column chromatography or recrystallization ensures high yield and purity. Kinetic studies suggest optimal temperatures between 20–40°C to avoid side reactions .

Q. How is the molecular structure of this compound characterized in academic research?

Structural elucidation relies on spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR identify the acetate methyl group (δ2.1\delta \sim2.1 ppm) and trifluoromethylthio-substituted aromatic protons (δ7.37.5\delta \sim7.3-7.5 ppm).
  • IR : Strong ester C=O stretching (ν1740cm1\nu \sim1740 \, \text{cm}^{-1}) and C-F vibrations (ν11001250cm1\nu \sim1100-1250 \, \text{cm}^{-1}) confirm functional groups.
  • X-ray crystallography (for crystalline derivatives) provides bond-length data and spatial arrangement, as seen in related trifluoromethylthio compounds .

Q. What purification techniques are recommended for isolating this compound?

Post-synthesis purification often employs:

  • Distillation : For thermally stable batches under reduced pressure.
  • Recrystallization : Using solvents like ethyl acetate/hexane mixtures.
  • Column chromatography : Silica gel with a gradient of ethyl acetate in hexane (10–30% v/v) .

Advanced Research Questions

Q. How does the trifluoromethylthio group influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing nature of the -SCF3_3 group activates the aromatic ring toward electrophilic substitution but deactivates it toward nucleophilic attack. In SN2 reactions, steric hindrance from the bulky substituent reduces reaction rates. Computational studies (DFT) can model transition states to predict regioselectivity, as demonstrated in related aryl acetate systems .

Q. What methodologies are used to evaluate the biological activity of this compound?

  • Antimicrobial assays : Disk diffusion or microdilution tests against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) to determine MIC (Minimum Inhibitory Concentration).
  • Enzyme inhibition studies : Fluorescence-based assays to assess interactions with target enzymes (e.g., acetylcholinesterase).
  • Membrane disruption assays : Liposome leakage studies to evaluate membrane permeability effects, as seen in organophosphate analogs .

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

Systematic optimization is critical:

  • Design of Experiments (DoE) : Vary parameters (temperature, solvent, catalyst loading) to identify key factors affecting yield.
  • Kinetic profiling : Monitor reaction progress via in situ FTIR or HPLC to detect intermediates or byproducts.
  • Cross-validation : Compare results with structurally similar compounds, such as 4-(Trifluoromethoxy)phenyl acetate, to isolate substituent-specific effects .

Q. What advanced spectroscopic techniques are employed to study the stability of this compound under varying pH conditions?

  • LC-MS/MS : Tracks degradation products (e.g., hydrolysis to 4-(Trifluoromethylthio)phenol) in real-time.
  • Variable-temperature NMR : Assesses conformational changes and thermal stability.
  • Raman spectroscopy : Detects subtle structural shifts in acidic/basic environments .

Methodological Notes

  • Avoided sources : Data from () was excluded per user guidelines.
  • Data tables : While explicit tables are not provided here, researchers should include yields, spectroscopic data, and assay results in publications for reproducibility.
  • Ethical compliance : Ensure all biological studies adhere to institutional safety protocols, especially when handling fluorinated compounds .

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